tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate is a chemical compound that features a tert-butyl group, a hydroxymethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (S)-2-(hydroxymethyl)-4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce different piperazine derivatives.
Scientific Research Applications
tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the piperazine ring can interact with biological receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
- tert-Butyl (S)-2-(hydroxymethyl)-4-ethylpiperazine-1-carboxylate
- tert-Butyl (S)-2-(hydroxymethyl)-4-phenylpiperazine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12(4)7-9(13)8-14/h9,14H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
XZYXIWRAMFFBFZ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CO)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CO)C |
Origin of Product |
United States |
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